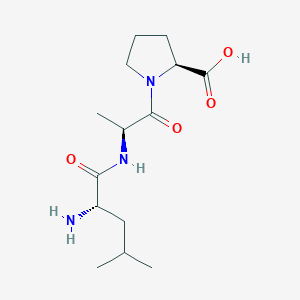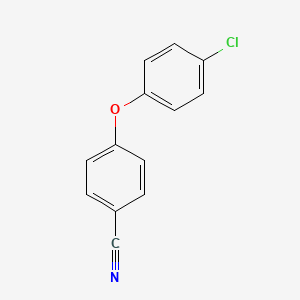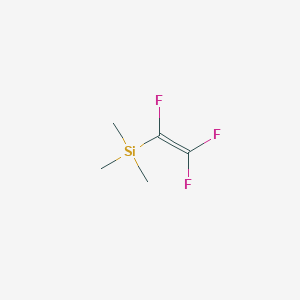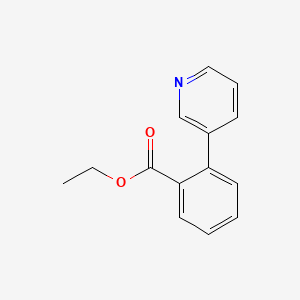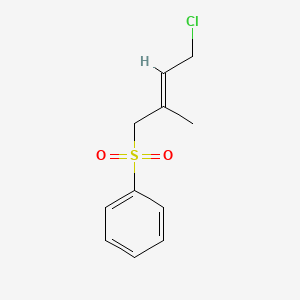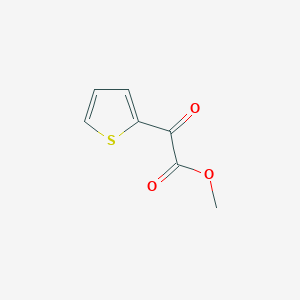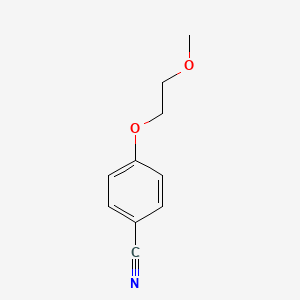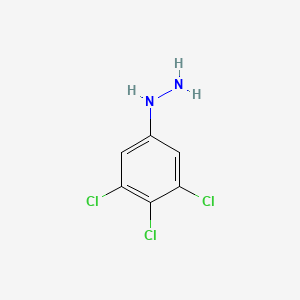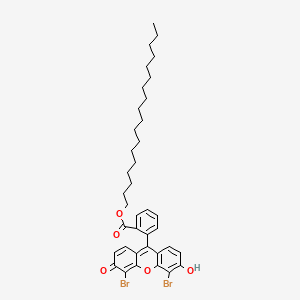
Chromoionophore VI
Vue d'ensemble
Description
Chromoionophore VI, also known as 4’,5’-Dibromofluorescein octadecyl ester, is a synthetic compound composed of a chromophore and an ionophore. It is primarily used as an acidic lipophilic pH indicator in the fabrication of optical sensors. This compound is known for its ability to selectively interact with transition metal ions such as copper, nickel, and zinc, producing a fluorescent signal in response to their presence .
Applications De Recherche Scientifique
Chromoionophore VI has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in the development of ion-selective optical sensors.
Biology: Employed in studying the interactions between ions and molecules, as well as the effects of ionic strength on biochemical processes.
Medicine: Utilized in the detection and quantification of metal ions in biological samples, aiding in the study of metal ion homeostasis and related diseases.
Mécanisme D'action
Target of Action
Chromoionophore VI, also known as ETH 7075, primarily targets hydrogen ions (H+) . It is a lipophilic pH indicator, which means it is soluble in non-polar solvents and is used to measure the acidity or alkalinity of a solution .
Mode of Action
The mode of action of this compound revolves around its ability to function as a pH indicator in optical sensors. The molecule likely undergoes structural changes upon protonation (gaining a hydrogen ion) or deprotonation (losing a hydrogen ion) depending on the surrounding pH. This change in structure alters its light absorption properties, which can be measured and used to determine the pH of the solution.
Biochemical Pathways
Instead, it is used as a tool to monitor changes in pH, which can indirectly provide information about various biochemical reactions that produce or consume hydrogen ions . For example, it can be used to monitor the activity of enzymes that generate or use protons, or to study proton gradients across biological membranes .
Pharmacokinetics
Its lipophilic nature suggests that if it were introduced into a biological system, it would likely distribute into lipid-rich tissues and could potentially cross cell membranes . Its solubility in DMSO
Result of Action
The primary result of this compound’s action is a change in its light absorption properties in response to changes in pH. This change can be detected and measured using optical sensors, providing a quantitative readout of the pH of the solution . In the context of biological research, this can provide valuable information about cellular processes that involve changes in pH .
Action Environment
The action of this compound is influenced by the pH of its environment . Its light absorption properties change in response to protonation or deprotonation, which is directly influenced by the acidity or alkalinity of the solution. Therefore, the efficacy of this compound as a pH indicator can be influenced by any factors that alter the pH of the solution, such as the presence of acids or bases, temperature, and ionic strength .
Analyse Biochimique
Biochemical Properties
Chromoionophore VI plays a significant role in biochemical reactions by acting as a lipophilic pH indicator. It is commonly used in the fabrication of optical sensors, including ion-selective optodes. These sensors are capable of reversibly binding ions in a highly selective manner. This compound interacts with various enzymes, proteins, and other biomolecules, such as ion carriers and ion exchangers, to facilitate the detection of ions like sodium, potassium, calcium, magnesium, and chloride . The nature of these interactions involves the complexation of ions with the ionophore, leading to changes in the optical properties of the chromophore.
Cellular Effects
This compound has been shown to influence various cellular processes. It is used in fluorescence cell imaging to study the distribution and concentration of ions within cells. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the ionic environment within cells . For example, the addition of gramicidin and CCCP to cell culture medium containing this compound results in significant changes in fluorescence, indicating alterations in ion concentrations and cellular responses .
Molecular Mechanism
The mechanism of action of this compound involves its function as a lipophilic pH indicator. Upon binding to ions, the compound undergoes a change in its optical properties, which can be detected using fluorescence microscopy or other optical methods. This binding interaction leads to a decrease in hydrogen ion concentration within the sensor, which is proportional to the level of the target ion in the sample . This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that this compound remains stable under certain conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have demonstrated that the compound can maintain its activity over extended periods, although degradation products may influence the overall outcome of experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modulate ion concentrations and cellular responses without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular homeostasis and metabolic processes . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve desired outcomes in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to ion transport and homeostasis. The compound interacts with enzymes and cofactors that regulate ion concentrations and metabolic flux. For example, this compound can influence the activity of nitroreductase and chromate reductase enzymes, which play key roles in nitrogen and chromium metabolism . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to integrate into cellular membranes and accumulate in specific compartments. This localization is crucial for its function as an ion-selective sensor, as it enables precise detection of ion concentrations in different cellular environments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in lysosomes, where it can monitor ion concentrations and contribute to the understanding of lysosomal storage diseases . This subcellular targeting enhances the compound’s utility in studying cellular processes at a detailed level.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chromoionophore VI is synthesized through a series of chemical reactions involving the esterification of 4’,5’-Dibromofluorescein with octadecanol. The reaction typically requires the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification reactions using automated reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as recrystallization and chromatography to remove impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Chromoionophore VI undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its fluorescent properties.
Reduction: Reduction reactions can alter the chromophore structure, affecting its ability to interact with metal ions.
Substitution: Substitution reactions can modify the ionophore part of the molecule, potentially enhancing its selectivity for different metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxidized derivatives with altered fluorescent properties, while substitution reactions can yield modified ionophores with different selectivity profiles .
Comparaison Avec Des Composés Similaires
Chromoionophore VI is unique in its ability to selectively interact with a wide range of metal ions while providing a strong fluorescent signal. Similar compounds include:
Chromoionophore I: Another pH indicator with different selectivity and fluorescent properties.
Chromoionophore II: Known for its use in specific ion-selective electrodes.
Chromoionophore III: Utilized in optical sensors with distinct spectral characteristics.
This compound stands out due to its high selectivity for transition metal ions and its robust fluorescent response, making it a valuable tool in various scientific and industrial applications.
Propriétés
IUPAC Name |
octadecyl 2-(4,5-dibromo-3-hydroxy-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46Br2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-44-38(43)28-21-18-17-20-27(28)33-29-22-24-31(41)34(39)36(29)45-37-30(33)23-25-32(42)35(37)40/h17-18,20-25,41H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQTSPKAXLQLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C(=C3OC4=C2C=CC(=C4Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46Br2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409202 | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138833-47-3 | |
| Record name | 4′,5′-Dibromofluorescein octadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138833-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromoionophore VI | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10409202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Chromoionophore VI interact with Barium ions and what are the observable effects of this interaction?
A1: this compound contains a 6-aminoazulene coronand structure. While the exact binding mechanism is not described in the provided abstracts, [, ] the coronand structure suggests that the molecule interacts with Barium ions through chelation. This interaction leads to a change in the electronic structure of the azulene unit. As a result, the this compound exhibits a distinct color change from yellowish-orange to blueish-violet upon binding to Barium ions in solution (acetonitrile). [] This color change is selective for Barium ions, with other alkali and alkaline earth metal ions causing less dramatic color shifts ranging from orange to red. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A2: While the provided abstracts don't delve into specific SAR studies, they highlight that this compound (specifically compound 2b in the study) demonstrates a higher selectivity for Barium ions compared to its analogs 2a and 3. [] This suggests that subtle structural differences within the 6-aminoazulene coronand framework can significantly impact the ion selectivity and colorimetric response of these chromoionophores. Further research exploring systematic modifications of these structures would be needed to establish a comprehensive SAR profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


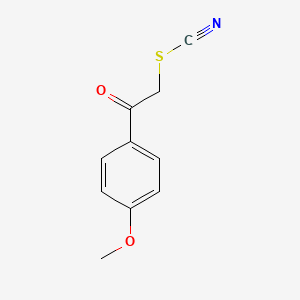
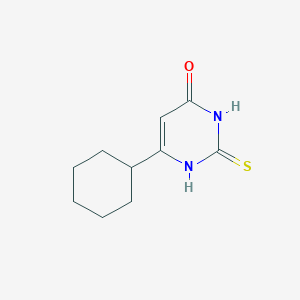
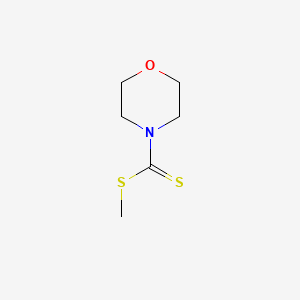
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
